6-Ethynyl-4,4-dimethylthiochroman 1-oxide
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Overview
Description
6-Ethynyl-4,4-dimethylthiochroman 1-oxide is an organic compound with the molecular formula C13H14SO It is a derivative of thiochroman, characterized by the presence of an ethynyl group at the 6th position and a dimethyl group at the 4th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethynyl-4,4-dimethylthiochroman 1-oxide typically involves the following steps:
Starting Material: The synthesis begins with 4,4-dimethylthiochroman.
Oxidation: The final step involves the oxidation of the thiochroman ring to form the 1-oxide derivative. This can be accomplished using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Utilizing large reactors for the palladium-catalyzed coupling and oxidation reactions.
Purification: Employing techniques such as recrystallization and chromatography to obtain high-purity product.
Quality Control: Ensuring the consistency and quality of the compound through rigorous testing and analysis.
Chemical Reactions Analysis
Types of Reactions
6-Ethynyl-4,4-dimethylthiochroman 1-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the 1-oxide back to the thiochroman derivative.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Sulfoxides and Sulfones: Products of oxidation reactions.
Thiochroman Derivatives: Products of reduction reactions.
Substituted Thiochromans: Products of nucleophilic substitution reactions.
Scientific Research Applications
6-Ethynyl-4,4-dimethylthiochroman 1-oxide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Ethynyl-4,4-dimethylthiochroman 1-oxide involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes and receptors that are involved in oxidative stress and inflammation.
Pathways: Modulation of signaling pathways related to cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
4,4-Dimethylthiochroman: Lacks the ethynyl group and 1-oxide functionality.
6-Ethynylthiochroman: Lacks the dimethyl groups at the 4th position.
4,4-Dimethylthiochroman 1-oxide: Lacks the ethynyl group at the 6th position.
Properties
CAS No. |
864841-55-4 |
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Molecular Formula |
C13H14OS |
Molecular Weight |
218.32 g/mol |
IUPAC Name |
6-ethynyl-4,4-dimethyl-2,3-dihydrothiochromene 1-oxide |
InChI |
InChI=1S/C13H14OS/c1-4-10-5-6-12-11(9-10)13(2,3)7-8-15(12)14/h1,5-6,9H,7-8H2,2-3H3 |
InChI Key |
LXDMIKKQYNTSSA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCS(=O)C2=C1C=C(C=C2)C#C)C |
Origin of Product |
United States |
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